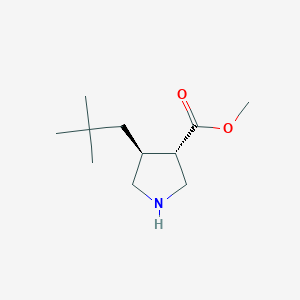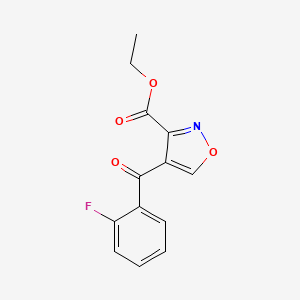
Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate, also known as DMPP, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. DMPP is a chiral compound that has two enantiomers, (3S,4S) and (3R,4R), with the former being the more biologically active form.
Mécanisme D'action
Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate acts as an agonist of nAChRs, particularly α7 nAChRs, which are expressed in various regions of the brain and are involved in cognitive function. Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate binds to the receptor and activates it, leading to the influx of calcium ions into the cell and subsequent activation of downstream signaling pathways. The activation of α7 nAChRs by Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been shown to enhance cognitive function, improve attention, and reduce inflammation.
Biochemical and Physiological Effects:
Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been shown to have various biochemical and physiological effects, including enhancing cognitive function, improving attention, reducing inflammation, and modulating the immune system. Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has also been shown to have analgesic and anesthetic effects, which may be mediated by its effects on nAChRs.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has several advantages for lab experiments, including its high potency and selectivity for α7 nAChRs, its well-characterized mechanism of action, and its availability as a synthetic compound. However, Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate also has some limitations, including its potential toxicity at high doses, its limited solubility in aqueous solutions, and its relatively short half-life.
Orientations Futures
There are several future directions for the study of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate, including:
1. Development of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate derivatives with improved pharmacological properties, such as increased potency, longer half-life, and better solubility.
2. Investigation of the effects of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate on other nAChR subtypes and other neurotransmitter systems.
3. Exploration of the potential therapeutic applications of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate in various diseases, including cognitive disorders, pain, and inflammation.
4. Study of the mechanism of action of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate and its downstream signaling pathways.
5. Investigation of the potential use of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate as a soil fumigant and nitrification inhibitor in agriculture.
In conclusion, Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate is a promising compound with potential applications in various fields, including medicinal chemistry, agriculture, and neuroscience. Its well-characterized mechanism of action and selectivity for α7 nAChRs make it a valuable tool for studying cognitive function and developing new therapies for cognitive disorders. Further research is needed to fully understand the potential of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate and its derivatives for various applications.
Méthodes De Synthèse
Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,2-dimethylpropanal with L-proline to form the corresponding imine, which is then reduced with sodium borohydride to give the desired product, Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and neuroscience. In medicinal chemistry, Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has also been studied for its potential use as an analgesic and anesthetic agent.
In agriculture, Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been investigated as a nitrification inhibitor, which can reduce the loss of nitrogen from fertilizers and improve crop yields. Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has also been studied for its potential use as a soil fumigant to control soil-borne pests and diseases.
In neuroscience, Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes, including learning and memory, attention, and reward. Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been shown to selectively activate α7 nAChRs, which are implicated in cognitive function and are potential drug targets for the treatment of cognitive disorders.
Propriétés
IUPAC Name |
methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)5-8-6-12-7-9(8)10(13)14-4/h8-9,12H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYDONPSHVGQNS-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CNCC1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1CNC[C@H]1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2953466.png)
![2-[(4-Fluorosulfonyloxyphenyl)methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2953467.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2953474.png)
![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride](/img/structure/B2953475.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2953480.png)
![5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2953481.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953482.png)
![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide](/img/structure/B2953483.png)
![N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2953485.png)
![N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2953486.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2953487.png)